3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is part of the purine family and is recognized for its biological activity, particularly as a phosphodiesterase inhibitor. It has garnered interest in pharmaceutical research due to its potential therapeutic applications.
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione falls under the classification of purines and their derivatives. It is specifically categorized as a hydroxyl purine compound, which indicates its structural relationship to other biologically active purines.
The synthesis of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions that may include:
Specific reaction conditions, including temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., bases like N-ethyl-N,N-diisopropylamine), play crucial roles in optimizing yields and purity during synthesis .
The molecular formula of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione is , with a molecular weight of approximately 371.4 g/mol . Its structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular integrity and confirm the presence of functional groups.
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione participates in various chemical reactions typical for purines:
The reactivity of this compound can be influenced by factors such as pH, temperature, and solvent systems. Understanding these parameters is essential for developing effective synthetic routes and optimizing reaction conditions.
As a phosphodiesterase type 2 inhibitor, 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione functions by blocking the breakdown of cyclic guanosine monophosphate (cGMP) in cells. This action leads to increased levels of cGMP, promoting vasodilation and enhancing blood flow.
Research indicates that compounds with similar structures have shown efficacy in modulating cGMP levels, which is critical for various physiological processes including smooth muscle relaxation and neurotransmission .
While specific physical properties such as melting point and boiling point are not widely reported for this compound, it is generally expected to be a solid at room temperature with potential solubility in organic solvents like dimethyl sulfoxide (DMSO).
Key chemical properties include:
These properties are significant when considering the compound's stability, reactivity, and storage conditions .
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione has potential applications in:
The synthesis of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione begins with the formation of the purine heterocyclic core. This is typically achieved through Traube-type condensation reactions, where 2-amino-4,6-dihydroxypyrimidine derivatives react with carbonyl sources such as formic acid or triethyl orthoformate. The reaction proceeds under reflux conditions (110–130°C) in acidic media, yielding the foundational xanthine scaffold. Key regiochemical control is enforced by selectively protecting N-7 or N-9 positions prior to condensation, ensuring correct substitution patterns. Research indicates that high-temperature cyclization (130°C, 12 hours) in acetic acid maximizes yields (75–80%) by minimizing side products like 6-chloropurine derivatives. Subsequent oxidation steps using hydrogen peroxide or iodine further aromatize the dihydropurine intermediate to the target dione structure [10].
Table 1: Key Parameters for Purine Core Condensation Reactions
Precursor | Cyclization Agent | Temperature | Yield | Byproducts |
---|---|---|---|---|
2-Amino-4,6-dihydroxypyrimidine | Triethyl orthoformate | 130°C | 78% | <5% 6-chloropurine |
5-Aminoimidazole-4-carboxamide | Formic acid | 120°C | 70% | 10–15% imidazole dimers |
Following purine core formation, sequential nucleophilic substitutions introduce the pentyl and morpholine moieties. The pentyl group is installed first at N-7 via alkali-mediated alkylation: sodium hydride (NaH) deprotonates the purine N-H position in dimethyl sulfoxide (DMSO), facilitating reaction with 1-bromopentane (60°C, 8 hours). This selective N-alkylation achieves >90% regioselectivity due to higher N-7 nucleophilicity. Subsequently, the C-8 chlorine (introduced via phosphorus oxychloride) undergoes aromatic nucleophilic substitution with morpholine. Anhydrous conditions (toluene reflux, 100°C) prevent hydrolysis, with triethylamine acting as an acid scavenger. The electron-withdrawing carbonyl groups at C-2 and C-6 activate the C-8 position, enabling substitution with morpholine at 4-hour reaction times and 85% yields. Kinetic studies confirm second-order dependence on both morpholine and purine concentrations, underscoring the bimolecular mechanism [7].
Solvent polarity critically influences alkylation efficiency. Polar aprotic solvents like dimethyl sulfoxide enhance pentyl bromide solubility and anion stabilization, improving reaction rates 3-fold over tetrahydrofuran. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) further boost yields (from 70% to 92%) by facilitating interphase reactant transfer. Temperature control (60 ± 5°C) minimizes dialkylation at O-6, while stoichiometric precision (1.1 equiv alkyl bromide) prevents quaternary salt formation. Post-alkylation, aqueous workup with ethyl acetate extraction isolates the monalkylated product. Solvent screening data reveals DMSO as optimal, with acetonitrile and dimethylformamide yielding 15–20% lower conversions due to poor nucleophile solvation .
Table 2: Solvent and Catalyst Impact on N-7 Pentylation Efficiency
Solvent | Catalyst | Reaction Time | Yield | Dialkylation Byproduct |
---|---|---|---|---|
Dimethyl sulfoxide | None | 8 hours | 78% | <3% |
Dimethyl sulfoxide | Tetrabutylammonium bromide | 5 hours | 92% | <1% |
Acetonitrile | None | 12 hours | 58% | 8% |
Tetrahydrofuran | 18-Crown-6 | 10 hours | 65% | 12% |
Scaling 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione synthesis presents reaction engineering challenges. Traditional batch reactors suffer from heat transfer limitations during exothermic morpholine substitutions, causing localized hot spots that degrade product purity (≤85%). Continuous flow systems address this via millimeter-scale channels enabling precise temperature control (±2°C). Studies show flow reactors reduce reaction times from 12 hours to 45 minutes for C-8 morpholinylation, with yields increasing to 94%. However, solid handling issues persist during purine core condensation, where insoluble intermediates clog microreactors. Hybrid approaches—using batch for condensation and flow for alkylation/substitution—optimize throughput. Economic modeling indicates continuous processing lowers production costs by 30% through reduced solvent use and labor [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1